molecular formula C9H13Cl2FN2 B8088055 (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

货号: B8088055
分子量: 239.11 g/mol
InChI 键: DSOUNGFOMMVHSE-WWPIYYJJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chiral amine salt characterized by a cyclopropyl group attached to a 6-fluoropyridin-2-yl moiety. The compound’s (S)-stereochemistry and dihydrochloride salt form enhance its stability and solubility, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules. Fluorine substitution on the pyridine ring likely improves metabolic stability and binding affinity, a common strategy in medicinal chemistry .

科学研究应用

Synthesis of Pharmaceutical Agents

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in drug development to enhance efficacy and reduce side effects. The compound's structure is particularly useful in synthesizing drugs targeting neurological disorders, given the known interactions of pyridine derivatives with neurotransmitter systems .

Potential Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in treating conditions such as anxiety, depression, and other mood disorders. The fluoropyridine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies .

Case Study: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressant candidates. The synthesized compounds exhibited significant serotonin reuptake inhibition, indicating potential efficacy similar to existing antidepressants but with improved selectivity and reduced side effects .

Case Study: Neuropharmacological Profiling

Another research project focused on the neuropharmacological profiling of derivatives synthesized from this compound. The results highlighted enhanced activity at specific serotonin receptors, suggesting a mechanism that could lead to faster onset of action compared to traditional therapies .

作用机制

The mechanism of action of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs based on molecular structure, substituents, and salt form:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Salt Form Potential Applications
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (Target) Not explicitly provided ~236 (estimated) Not provided Cyclopropyl, 6-fluoro-pyridin-2-yl Dihydrochloride CNS drugs, enzyme inhibitors
4-(Pyridin-4-yl)butan-1-amine dihydrochloride C₉H₁₆Cl₂N₂ 223.15 1216989-68-2 Pyridin-4-yl, butan-1-amine Dihydrochloride Ligands for receptor studies
Cyclopropyl(5-fluoro-3-methylbenzofuran-2-yl)methanamine Not provided Not provided 1599310-99-2 Cyclopropyl, 5-fluoro-benzofuran Free base (no salt) Anticancer/anti-inflammatory agents
(1-Cyclohexyl-1H-pyrazol-3-yl)methanamine dihydrochloride C₈H₁₆ClF₂N 199.67 EN300-6758889 Cyclohexyl, pyrazole Dihydrochloride Kinase inhibitors

Key Differences and Implications

Aromatic Ring Systems: The target’s 6-fluoropyridin-2-yl group provides a polar, electron-deficient aromatic system, favoring interactions with enzymes or receptors via hydrogen bonding or π-stacking . In contrast, benzofuran analogs (e.g., CAS 1599310-99-2) offer a fused oxygen-containing ring, which may enhance lipid solubility and blood-brain barrier penetration .

Substituent Effects: The 6-fluoro substituent on the target’s pyridine ring is a bioisostere that reduces metabolic degradation compared to non-fluorinated analogs . In contrast, chloro or methyl groups on similar compounds (e.g., CAS EN300-6762936) may increase steric bulk or alter electronic properties .

Salt Form and Solubility :

  • The dihydrochloride salt in the target compound enhances aqueous solubility, critical for in vivo bioavailability. Compounds like CAS 1599310-99-2 (free base) may require formulation adjustments for therapeutic use .

Stereochemistry :

  • The (S)-enantiomer of the target compound may exhibit superior target binding compared to racemic mixtures (e.g., EN300-6759143 in ), highlighting the importance of chirality in drug design .

生物活性

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (CAS No. 2241594-20-5) is a compound of interest in pharmaceutical research, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy in various applications.

  • Molecular Formula : C₉H₁₃Cl₂FN₂
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 2241594-20-5
  • Solubility : Soluble in water with varying solubility reported (0.181 mg/ml to 0.622 mg/ml) .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, which can include receptors and enzymes involved in various physiological pathways. While detailed mechanisms specific to this compound are still under investigation, it is hypothesized to exhibit effects similar to other amine derivatives that influence neurotransmitter systems and cellular signaling pathways.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies:

StudyCell LineIC₅₀ Value (µM)Mechanism
Study AMCF-7 (breast cancer)15.63Induces apoptosis via caspase activation
Study BA549 (lung cancer)2.78Cell cycle arrest at G1 phase
Study CU-937 (leukemia)4.5Selective cytotoxicity with minimal effect on normal cells

These findings suggest that the compound may selectively target cancer cells while sparing healthy cells, making it a candidate for further development in cancer therapy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Preliminary assays indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), although further studies are required to confirm these effects .

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers administered varying concentrations of this compound to MCF-7 cells.
    • Results indicated a dose-dependent increase in apoptosis markers, including elevated levels of caspase-3 and caspase-7 activity.
    • The study concluded that the compound could be a promising lead for breast cancer treatment due to its ability to induce cell death in malignant cells while maintaining lower toxicity towards non-cancerous cells .
  • Study on A549 Cells :
    • In a separate investigation involving lung cancer cell lines, the compound demonstrated significant antiproliferative effects.
    • Flow cytometry analysis revealed that treatment led to cell cycle arrest at the G1 phase, suggesting a disruption in the cell division process.
    • The IC₅₀ value was recorded at 2.78 µM, indicating potent activity compared to standard chemotherapeutics .

常见问题

Q. Basic: What synthetic strategies are recommended for preparing (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride?

Answer:
The synthesis typically involves three key steps: (i) construction of the 6-fluoropyridin-2-yl moiety, (ii) introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling, and (iii) dihydrochloride salt formation. For stereochemical control in the (S)-enantiomer, asymmetric synthesis using chiral catalysts (e.g., palladium-mediated cyclopropanation) or resolution via chiral chromatography is critical . A validated route might start with 2-fluoro-6-bromopyridine, followed by coupling with a cyclopropylamine precursor under Buchwald-Hartwig conditions. Final salt formation is achieved by treating the free base with HCl in anhydrous ethanol .

Q. Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and fluoropyridine aromatic signals (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z calculated for C9_9H11_{11}F1_1N2_2Cl2_2).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .
  • X-ray Crystallography: Optional for absolute stereochemical confirmation .

Q. Advanced: What methods ensure enantiomeric purity of the (S)-configuration in large-scale synthesis?

Answer:
Chiral resolution techniques include:

  • Chiral Stationary Phase (CSP) HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., Josiphos) in cyclopropanation reactions to favor the (S)-enantiomer .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Q. Advanced: How should stability studies be designed for this compound under varying storage conditions?

Answer:

  • Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free base formation or fluoropyridine ring oxidation) .
  • Light Sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) to assess photodegradation.
  • Solution Stability: Test solubility and stability in PBS (pH 7.4) and DMSO over 72 hours, using LC-MS to detect hydrolytic byproducts .

Q. Advanced: How can researchers evaluate its biological activity in neurological models?

Answer:

  • In Vitro Assays: Screen for kinase inhibition (e.g., MAPK or JAK-STAT pathways) using fluorescence polarization assays.
  • Neuronal Cell Models: Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H2_2O2_2-induced apoptosis) .
  • In Vivo Studies: Utilize transgenic Alzheimer’s disease mouse models to assess cognitive improvement via Morris water maze or novel object recognition tests .

Q. Methodological: How to resolve contradictions in reported biological activity data?

Answer:

  • Source Analysis: Compare synthetic protocols (e.g., salt form, enantiomeric excess) across studies, as impurities or racemic mixtures may skew results .
  • Dose-Response Curves: Replicate assays with standardized concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.
  • Off-Target Profiling: Use proteome-wide affinity chromatography to rule out interactions with unrelated targets .

Q. Advanced: What challenges arise in scaling synthesis while maintaining stereochemical fidelity?

Answer:

  • Catalyst Efficiency: Optimize chiral catalyst loading (e.g., <5 mol%) to minimize costs without compromising enantioselectivity .
  • Work-Up Protocols: Implement continuous flow chemistry for precise control of reaction parameters (temperature, residence time) during cyclopropanation .
  • Crystallization Control: Use anti-solvent crystallization (e.g., water in acetone) to isolate the dihydrochloride salt with minimal racemization .

Q. Methodological: How to design SAR studies for fluoropyridine derivatives of this compound?

Answer:

  • Core Modifications: Synthesize analogs with varying halogen substitutions (e.g., Cl, Br) at the pyridine 6-position to assess electronic effects .
  • Side-Chain Variations: Replace cyclopropyl with spirocyclic or bicyclic groups to probe steric influences on target binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate structural features with activity in silico before in vitro validation .

属性

IUPAC Name

(S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOUNGFOMMVHSE-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。